molecular formula C10H9FO B1280627 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 37794-19-7

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Número de catálogo: B1280627
Número CAS: 37794-19-7
Peso molecular: 164.18 g/mol
Clave InChI: BABIQLUCYVRCIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research . The incorporation of a fluorine atom and a methyl group on the indanone core makes this compound a valuable substrate for structure-activity relationship (SAR) studies, particularly in the development of novel bioactive molecules . Indanone derivatives are of significant scientific interest due to their presence in a variety of pharmacologically active compounds. Researchers utilize this scaffold to explore new chemical space in the design of inhibitors and receptor modulators . The specific effects and research applications of this compound are driven by the strategic substitution on the indanone ring system, which can fine-tune the molecule's electronic properties, lipophilicity, and overall steric profile . This compound is intended for laboratory research and further manufacturing use only. It is not intended for direct human use.

Propiedades

IUPAC Name

6-fluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABIQLUCYVRCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466065
Record name 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37794-19-7
Record name 6-Fluoro-2-methylindanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37794-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylindan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylindan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from indanone derivatives, which are known for their diverse biological properties. The synthesis typically involves the fluorination of 2-methyl-indanone, followed by cyclization processes that yield the desired compound. The structural formula can be represented as follows:

C10H9FO\text{C}_10\text{H}_9\text{F}\text{O}

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2314.5Induction of apoptosis via caspase activation
HepG25.0Inhibition of cell proliferation

The compound's mechanism includes the induction of apoptosis through the activation of caspase pathways, as evidenced by morphological changes observed in treated cells and increased caspase activity.

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory and antibacterial activities. It demonstrated significant inhibition of pro-inflammatory cytokines and showed effectiveness against several bacterial strains.

Activity Type Tested Strain Inhibition Zone (mm)
AntibacterialE. coli15
Anti-inflammatoryTNF-alpha inhibitionIC50: 10 µM

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Caspase Activation : The compound promotes apoptotic pathways by activating caspases, leading to programmed cell death.
  • Cyclooxygenase Inhibition : It inhibits cyclooxygenase enzymes involved in inflammatory processes.
  • DNA Interaction : Preliminary studies suggest a potential interaction with DNA, possibly leading to inhibition of replication in cancer cells.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized several derivatives of indanone compounds and evaluated their biological activities. Among these derivatives, this compound was highlighted for its selective cytotoxicity against MDA-MB-231 cells with an IC50 value of 4.5 µM .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of this compound. Administration resulted in reduced tumor sizes in xenograft models of breast cancer, supporting its potential for further development as an anticancer agent.

Métodos De Preparación

Reaction Mechanism

The process begins with the synthesis of (3-fluorophenyl)-isopropenyl-ketone via condensation of 3-fluoropropriophenone with hexamethylenetetramine (HMTA) and acetic anhydride. The intermediate is then treated with concentrated sulfuric acid to induce cyclization. The regioselectivity of the reaction is temperature-dependent, with lower temperatures favoring the formation of the 6-fluoro isomer.

Optimized Conditions

Parameter Example 1 (60°C) Example 2 (0°C)
Regioisomer Ratio 10:1 (6:4) 19:1 (6:4)
Yield Moderate Higher
Catalyst H₂SO₄ (96%) H₂SO₄ (96%)

Key steps include:

  • Preparation of (3-fluorophenyl)-isopropenyl-ketone :
    • React 3-fluoropropriophenone (10 g) with HMTA (12.8 g) and acetic anhydride (14 g) at 80°C for 4 hours.
    • Quench with NaOH (2N) and dichloromethane, followed by acidification with HCl (1N).
  • Cyclization :
    • Slowly add the concentrated ketone solution to preheated sulfuric acid (70.4 g, 96%) at 60°C or 0°C.
    • Remove dichloromethane via distillation and quench the reaction with water.

Critical Factors

  • Temperature Control : Lower temperatures (0°C) suppress side reactions and enhance regioselectivity by stabilizing the transition state favoring the 6-fluoro isomer.
  • Solvent Choice : Dichloromethane is used to maintain an inert environment during cyclization.

Alternative Synthetic Routes

While the cyclization method dominates, other approaches have been explored:

Reduction of p-Fluoro-β-Methylhydrocinnamic Acid

This method involves the reduction of p-fluoro-β-methylhydrocinnamic acid using polyphosphoric acid (PPA), followed by extraction and column chromatography. However, detailed reaction parameters are less documented compared to the cyclization approach.

Friedel-Crafts Acylation

A less common method involves Friedel-Crafts acylation of substituted phenylacetic acids with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). This route is less regioselective and typically yields lower ratios of the 6-fluoro isomer.

Challenges and Optimization Strategies

Regioselectivity

The primary challenge lies in minimizing the formation of the 4-fluoro isomer. Studies demonstrate that low-temperature cyclization (0°C) significantly improves the 6:4 ratio to 19:1, compared to 10:1 at 60°C.

Scalability

Industrial applications require optimized catalyst loading and solvent recycling. Continuous flow reactors and advanced distillation techniques have been proposed to enhance efficiency.

Purity Considerations

Post-reaction purification involves:

  • Extraction : Aqueous-organic phase separation using dichloromethane.
  • Chromatography : Column elution to isolate the 6-fluoro isomer.

Analytical Characterization

NMR and Chromatography

  • ¹H NMR : The 6-fluoro isomer exhibits distinct aromatic proton signals (δ ~6.8–7.3 ppm) due to fluorine-induced deshielding.
  • GC-MS : Retention time (Rₜ) analysis confirms the 6-fluoro isomer (Rₜ = 13.5 min) versus the 4-fluoro isomer (Rₜ = 13.1 min) on a DB-1701 column.

X-ray Crystallography

Structural confirmation is achieved via single-crystal X-ray diffraction, resolving the spatial arrangement of substituents and confirming the dihydroindenone scaffold.

Industrial and Pharmaceutical Relevance

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one serves as a key intermediate in sulindac synthesis, a nonsteroidal anti-inflammatory drug (NSAID). Its preparation method directly impacts the efficiency and cost-effectiveness of sulindac production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, and how do substituent positions influence yield?

  • Methodology : Optimize fluorination and alkylation steps using regioselective electrophilic substitution. For example, fluorination at the 6-position can be achieved via halogen exchange (Halex reaction) under anhydrous conditions with KF/CuI catalysts. Methylation at the 2-position may require Grignard reagents or alkyl halides in THF . Monitor regiochemistry using HPLC or GC-MS to confirm positional isomer purity.
  • Data Insight : Analogous compounds like 5,6-difluoro derivatives show that steric hindrance from the methyl group can reduce byproduct formation (e.g., di-fluorinated isomers) .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Prepare crystals via slow evaporation in dichloromethane/hexane. Validate hydrogen bonding and fluorine placement using difference Fourier maps.
  • Data Insight : Fluorine atoms often exhibit strong anomalous scattering, requiring high-resolution data (≤ 0.8 Å) to resolve positional ambiguities .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methyl group at C2 typically appears as a singlet (δ ~1.3–1.5 ppm), while the ketone carbonyl resonates at δ ~205–210 ppm .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and fluorine substitution (C-F stretch at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Perform B3LYP/6-31G(d,p) calculations to evaluate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and global reactivity descriptors (electrophilicity index, chemical hardness). Compare with experimental UV-Vis and cyclic voltammetry data .
  • Data Insight : Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity at the ketone group, which correlates with nucleophilic addition reactivity .

Q. What strategies resolve contradictions in NMR data caused by tautomerism or dynamic effects?

  • Methodology :

  • Use variable-temperature NMR to detect equilibrium shifts (e.g., ketone-enol tautomerism). For example, cooling to −40°C may freeze conformational exchange, resolving split peaks .
  • Validate with computational NMR chemical shift predictions (GIAO method) and compare with experimental data .

Q. How do structural modifications (e.g., fluoro/methyl positions) affect dopamine receptor binding affinity?

  • Methodology :

  • Synthesize analogs (e.g., 5-fluoro or 7-methyl variants) and test D2-like receptor affinity via competitive binding assays using [³H]YM-09-151-2 in striatal membranes .
  • Use molecular docking (AutoDock Vina) to map interactions with receptor active sites, focusing on halogen bonding between fluorine and Tyr residues .
    • Data Insight : N-alkylation (e.g., N-propyl groups) in related indanones increases D2 selectivity by 10–20×, suggesting similar optimization potential for this compound .

Q. What experimental designs mitigate challenges in antimicrobial activity assays for this compound?

  • Methodology :

  • Use microbroth dilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Include positive controls (e.g., ciprofloxacin) and assess MIC values .
  • Address solubility issues by preparing DMSO stock solutions (<1% v/v) to avoid solvent toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Verify purity via HPLC (≥99%) and elemental analysis. Impurities (e.g., residual solvents) can depress melting points .
  • Cross-reference with high-quality databases (PubChem, NIST) and replicate conditions (e.g., heating rate in DSC) .

Q. Why do some synthetic routes yield variable enantiomeric excess for chiral derivatives?

  • Methodology :

  • Optimize asymmetric catalysis (e.g., chiral Pd complexes for alkylation) and monitor enantioselectivity via chiral HPLC or polarimetry .
  • Consider steric effects from the methyl group, which may hinder catalyst-substrate interactions in certain configurations .

Methodological Best Practices

  • Synthetic Scalability : Use flow chemistry for hazardous intermediates (e.g., fluorinating agents) to improve safety and reproducibility .
  • Safety Protocols : Adopt GHS-compliant handling for fluorine-containing compounds (e.g., H335 hazard: use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.